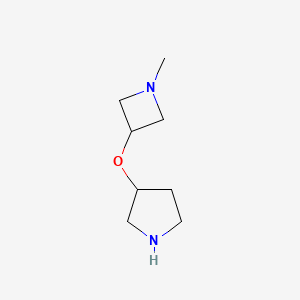
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Chiral Resolution: Enantioselective synthesis or chiral resolution techniques are employed to obtain the desired stereochemistry.
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing flow microreactor systems to enhance efficiency and sustainability.
Catalysis: Employing catalytic processes to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a building block in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activities, such as antimicrobial or antiviral pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R,4S)-4-aminopiperidine-3-carboxylate: A stereoisomer with different biological activities.
Piperidine Derivatives: Compounds with similar piperidine core structures but varying functional groups.
Uniqueness
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and synthetic utility compared to its stereoisomers and other piperidine derivatives .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
methyl (3S,4R)-4-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
URYGCNLIJAPLFC-NTSWFWBYSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CNCC[C@H]1N |
Kanonische SMILES |
COC(=O)C1CNCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)

